Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate

TrkA inhibition Kinase selectivity Pain and inflammation

Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate (CAS 1192226-02-0) is a geminally disubstituted 2,3-dihydro-1H-benzo[d]imidazole scaffold bearing a 2‑trifluoromethyl group and a methyl pentanoate side chain. This compound serves as a key synthetic intermediate within a patent‑disclosed series of substituted benzimidazoles exhibiting potent tropomyosin receptor kinase A (TrkA) inhibitory activity.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
Cat. No. B12815827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC1(NC2=CC=CC=C2N1)C(F)(F)F
InChIInChI=1S/C14H17F3N2O2/c1-21-12(20)8-4-5-9-13(14(15,16)17)18-10-6-2-3-7-11(10)19-13/h2-3,6-7,18-19H,4-5,8-9H2,1H3
InChIKeyRIZWJYSYBNAVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate – Baseline Identity for Benzimidazoline-Based TrkA Kinase Inhibitor Procurement


Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate (CAS 1192226-02-0) is a geminally disubstituted 2,3-dihydro-1H-benzo[d]imidazole scaffold bearing a 2‑trifluoromethyl group and a methyl pentanoate side chain . This compound serves as a key synthetic intermediate within a patent‑disclosed series of substituted benzimidazoles exhibiting potent tropomyosin receptor kinase A (TrkA) inhibitory activity [1]. Its molecular architecture introduces a quaternary carbon center at the C‑2 position of the benzimidazoline ring, a structural feature that directly influences kinase selectivity and metabolic stability relative to planar 1H‑benzimidazole analogues [2].

Why Rapid Generic Substitution of Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate Is Not Advised for TrkA‑Targeted Research


Benzimidazole‑based kinase inhibitors constitute a broad chemotype, yet the 2,3‑dihydro‑1H‑benzo[d]imidazole subclass with a C‑2 quaternary center displays fundamentally different pharmacology from aromatic 1H‑benzimidazoles. In TrkA enzymatic assays, the tetrahedral C‑2 geometry provided by the reduced scaffold significantly alters the ligand‑kinase hinge‑binding orientation, directly impacting potency and isoform selectivity [1]. Furthermore, the electron‑withdrawing trifluoromethyl group at C‑2 enhances oxidative metabolic stability and lowers the pKa of the adjacent NH, affecting both solubility and cellular permeability in a manner not reproducible with methyl or chloro substituents [2]. Consequently, simple replacement with a generic 1H‑benzimidazole or a C‑2 unsubstituted benzimidazoline analogue cannot preserve the structure‑activity relationship necessary for reproducible target engagement.

Quantitative Differentiation Evidence for Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate Relative to Closest Analogs


TrkA Kinase Inhibitory Potency of the 2‑Trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole Scaffold Versus 1H‑Benzimidazole and C‑2 Unsubstituted Analogues

Derivatives bearing the 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole core, for which methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate serves as a direct synthetic precursor, achieve nanomolar TrkA IC50 values in ELISA‑based kinase assays [1]. In contrast, the corresponding aromatic 1H‑benzimidazole congeners lacking the C‑2 quaternary center exhibit >10‑fold reduced potency, and C‑2 des‑trifluoromethyl analogues lose detectable TrkA binding at concentrations up to 1 µM [2]. The 2‑trifluoromethyl‑2,3‑dihydro motif therefore provides a quantifiable potency advantage that cannot be replicated by generic benzimidazole alternatives.

TrkA inhibition Kinase selectivity Pain and inflammation

Impact of the 2‑Trifluoromethyl Group on Metabolic Stability Relative to 2‑Methyl and 2‑Chloro Benzimidazoline Derivatives

The electron‑withdrawing trifluoromethyl substituent at the C‑2 position of the benzimidazoline ring significantly reduces the electron density on the adjacent nitrogen atoms, thereby decreasing susceptibility to N‑oxidation by cytochrome P450 enzymes [1]. In comparative microsomal stability studies of 2‑substituted benzimidazoline series, the 2‑CF3 analogue exhibited a half‑life (t1/2) > 120 min in human liver microsomes, whereas the 2‑CH3 and 2‑Cl counterparts showed t1/2 values of 45 min and 28 min, respectively [2]. Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate, which retains the 2‑CF3 group, is expected to confer equivalent metabolic robustness to any downstream inhibitor derived from it.

Metabolic stability Oxidative metabolism Trifluoromethyl effect

Synthetic Accessibility and Purity Benchmarking Against Alternative Trifluoromethyl‑Benzimidazoline Building Blocks

Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate is commercially available with a purity specification of ≥ 95% (HPLC), as documented by multiple independent chemical suppliers . The one‑pot synthetic methodology for constructing 2‑trifluoromethyl‑2,3‑dihydro‑1H‑imidazoles has been optimized to achieve yields exceeding 75% [1], ensuring reliable supply for scale‑up. In contrast, alternative C‑2 functionalized benzimidazoline building blocks (e.g., 2‑phenyl or 2‑ethoxycarbonyl derivatives) typically require multi‑step sequences with cumulative yields below 40%, complicating procurement and increasing cost .

Synthetic chemistry Building block procurement Purity analysis

Structural Preorganization for TrkA Hinge‑Binding Versus Planar Benzimidazole Isosteres

The sp3‑hybridized C‑2 position of the 2,3‑dihydro‑1H‑benzo[d]imidazole core induces a puckered conformation that positions the trifluoromethyl group in a sterically favorable orientation for hydrophobic pocket occupancy in the TrkA ATP‑binding site [1]. Molecular docking studies reveal that the tetrahedral geometry allows the trifluoromethyl group to occupy a lipophilic sub‑pocket that is sterically inaccessible to planar 1H‑benzimidazole analogues [2]. The methyl pentanoate side chain, introduced via this specific building block, provides a vector for further derivatization without disrupting the critical hinge‑binding pharmacophore.

Molecular docking Hinge-binding motif Kinase inhibitor design

Evidence‑Backed Application Scenarios for Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate


Synthesis of TrkA‑Selective Inhibitors for Pain and Inflammation Research

This building block enables the rapid construction of potent TrkA inhibitors (IC50 ~ 14 nM) by providing the pre‑formed 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole core [1]. The methyl ester handle at the terminus of the pentanoate chain allows facile amidation or hydrolysis, facilitating parallel library synthesis for structure‑activity relationship exploration directly relevant to neuropathic pain and inflammatory disease models.

Metabolic Stability Optimization in Benzimidazoline‑Based Kinase Inhibitor Programs

The 2‑CF3 substituent confers a microsomal half‑life advantage of >2.7‑fold over 2‑CH3 and 2‑Cl analogues [2]. Medicinal chemistry teams experiencing rapid hepatic clearance with existing benzimidazole leads can utilize this building block to systematically improve metabolic stability without compromising target potency.

Diversity‑Oriented Synthesis of Spiro‑Benzimidazoline Compound Libraries

The quaternary C‑2 center bearing both a CF3 group and a functionalized alkyl chain is a privileged scaffold for generating spiro‑fused benzimidazoline derivatives with three‑dimensional complexity [3]. The methyl pentanoate side chain offers a traceless linker for subsequent cyclization reactions, making this building block uniquely suited for fragment‑based and diversity‑oriented synthesis initiatives.

Agrochemical Lead Discovery Leveraging Trifluoromethyl‑Benzimidazoline Herbicidal Activity

Substituted 2‑trifluoromethyl‑2,3‑dihydrobenzimidazoles are disclosed as selective herbicides with favorable crop safety profiles in maize, wheat, and soybean [4]. This ester‑functionalized analogue serves as a late‑stage intermediate for generating herbicidal candidates with improved physicochemical properties for foliar or soil application.

Quote Request

Request a Quote for Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.